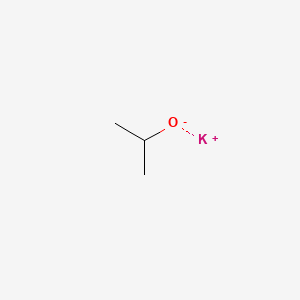

Potassium propan-2-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium propan-2-olate, also known as potassium isopropoxide, is an organopotassium compound with the chemical formula C₃H₇KO. It is a white to off-white crystalline solid that is highly reactive and soluble in polar solvents such as alcohols. This compound is commonly used as a strong base in organic synthesis and various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium propan-2-olate can be synthesized through the reaction of potassium metal with isopropanol. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The reaction proceeds as follows:

2C3H7OH+2K→2C3H7OK+H2

This reaction requires careful control of temperature and pressure to ensure complete conversion of potassium metal to this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting potassium hydroxide with isopropanol. The reaction is carried out in a solvent such as toluene or xylene to facilitate the removal of water formed during the reaction. The process can be represented as:

KOH+C3H7OH→C3H7OK+H2O

The resulting this compound is then purified through recrystallization or distillation.

Análisis De Reacciones Químicas

Substitution Reactions

Potassium propan-2-olate acts as a nucleophile in substitution reactions, particularly with cyclic carbonates and sulfur-containing compounds.

Reaction with Five-Membered Cyclic Carbonates

When reacted with five-membered cyclic carbonates (e.g., propylene carbonate or ethylene carbonate), this compound facilitates nucleophilic ring-opening, forming sulfur- or oxygen-containing products depending on reaction conditions .

Example Reaction Pathway:

-

Initial Nucleophilic Attack:

The isopropoxide anion attacks the carbonyl carbon of the carbonate, leading to ring opening. -

Gas Evolution:

CO₂ and COS (carbonyl sulfide) are released as byproducts. -

Product Formation:

Table 1: Product Distribution Under Varied Conditions

| Reaction Conditions | Products (Molar Ratio) | Selectivity |

|---|---|---|

| Reduced pressure (2–4 mmHg) | Sulfide (33.5) : Diol (1) | 95% sulfide |

| Water additive (PC/water 9:1) | Potassium propane-1,2-bis(olate) | 98% alkoxide |

| High temperature (90°C) | Sulfide : Disulfide (3.5 : 2.2) | Moderate |

Elimination Reactions

KOiPr participates in elimination reactions under controlled conditions, often forming alkenes or releasing gases.

Mechanistic Insight:

-

In reactions with xanthates (e.g., potassium O-methyl xanthate), KOiPr facilitates the elimination of COS and CO₂ via back-biting mechanisms .

-

Quantum-chemical calculations (M06-2X/6-311++G(d,p)/PCM) confirm spontaneous C–O bond cleavage during nucleophilic attack .

Reactivity with Water

KOiPr reacts violently with water, forming 1,3-propanediol and potassium hydroxide:

C3H7KO+H2O→C3H8O2+KOH

This reaction is highly exothermic and underscores the compound’s sensitivity to moisture .

Complexation with Transition Metals

KOiPr forms stable complexes with transition metals like niobium and tantalum, enabling applications in catalysis and materials science.

Example:

-

Reaction with niobium pentachloride (NbCl₅) in anhydrous isopropanol yields niobium isopropoxide complexes under inert conditions .

Redox Reactions

While KOiPr itself is not a redox agent, it participates in redox processes as a base or ligand:

Aplicaciones Científicas De Investigación

Organic Synthesis

Potassium propan-2-olate serves as a strong base and nucleophile in organic synthesis. Its ability to deprotonate weakly acidic compounds facilitates the formation of carbon-carbon and carbon-heteroatom bonds. This property makes it invaluable for:

- Formation of Alkoxides: this compound can be used to generate alkoxides from alcohols, which are crucial intermediates in various organic reactions.

- Catalyst Development: It acts as a precursor for developing new catalysts, enhancing reaction rates and selectivity .

Catalysis

In catalysis, this compound is employed to promote reactions involving:

- Michael Additions: It facilitates nucleophilic additions to α,β-unsaturated carbonyl compounds.

- Cross-Coupling Reactions: It plays a role in coupling reactions like Suzuki and Heck reactions, where it helps form C-C bonds .

Materials Science

The compound is utilized in the production of advanced materials:

- Polymer Synthesis: It has been explored for synthesizing polymers with specific properties due to its reactivity with various monomers.

- Coatings and Films: Its unique chemical properties allow its use in creating coatings that require specific adhesion or barrier characteristics .

Case Study 1: Catalytic Activity

A study demonstrated that this compound significantly improved the selectivity and yield of alkoxide formation when used in reactions involving cyclic carbonates. The results indicated up to 95% selectivity towards desired products under optimized conditions .

Case Study 2: Polymerization Reactions

Research focused on using this compound as a catalyst for polymerization reactions highlighted its effectiveness in synthesizing polyethers. The study reported enhanced reaction rates and lower energy requirements compared to traditional catalysts .

This compound is flammable and corrosive, requiring appropriate safety measures during handling. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to prevent skin burns and eye damage .

Mecanismo De Acción

The mechanism of action of potassium propan-2-olate involves its strong basicity and nucleophilicity It can deprotonate weak acids, generate alkoxide ions, and participate in nucleophilic substitution reactions The molecular targets and pathways involved depend on the specific reaction and substrate

Comparación Con Compuestos Similares

Potassium propan-2-olate can be compared with other similar compounds such as sodium propan-2-olate and lithium propan-2-olate. These compounds share similar reactivity and applications but differ in their solubility, reactivity, and stability. For example:

Sodium propan-2-olate: Similar reactivity but higher solubility in polar solvents.

Lithium propan-2-olate: Higher reactivity and stability but less commonly used due to higher cost.

Propiedades

Número CAS |

6831-82-9 |

|---|---|

Fórmula molecular |

C3H8O.K C3H8KO |

Peso molecular |

99.19 g/mol |

Nombre IUPAC |

potassium;propan-2-olate |

InChI |

InChI=1S/C3H8O.K/c1-3(2)4;/h3-4H,1-2H3; |

Clave InChI |

JPQUDQIQRLMROB-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].[K+] |

SMILES canónico |

CC(C)O.[K] |

Key on ui other cas no. |

6831-82-9 |

Pictogramas |

Flammable; Corrosive |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.